Terazosin dimer impurity dihydrochloride

HPLC method development impurity profiling pharmacopoeia modernization

Choose the defined dihydrochloride salt—not the free base—for unambiguous molar equivalence (MW 565.45 g/mol) in HPLC-UV assays. Unlike uncharacterized forms, this certified reference standard demonstrates reproducible retention on PFP and high-pH-tolerant phases, enabling single-run impurity resolution in under 20 min and replacing legacy dual-run Ph. Eur. C18 methods. Its defined stoichiometry eliminates calculation complexity during batch release testing, while the dihydrochloride salt’s superior solubility and -20°C storage stability make it essential for forced degradation studies and stability-indicating method validation per ICH Q2(R1).

Molecular Formula C24H30Cl2N8O4
Molecular Weight 565.4 g/mol
Cat. No. B11931716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerazosin dimer impurity dihydrochloride
Molecular FormulaC24H30Cl2N8O4
Molecular Weight565.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl
InChIInChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H
InChIKeySDPHRGYPGDUGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terazosin Dimer Impurity Dihydrochloride: Reference Standard Procurement for ANDA and EP/USP Compliance


Terazosin dimer impurity dihydrochloride (CAS 1486464-41-8), also designated as Terazosin EP Impurity E or USP Terazosin Related Compound C, is a fully characterized dimeric impurity arising during the synthesis of the α1-adrenoceptor antagonist terazosin . This dihydrochloride salt (C24H28N8O4·2HCl, MW 565.45 g/mol) is supplied as a high-purity (>95–98% by HPLC) reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production and Abbreviated New Drug Application (ANDA) submissions [1].

Why a Generic Impurity Standard Cannot Replace Terazosin Dimer Impurity Dihydrochloride in Validated Methods


Terazosin dimer impurity dihydrochloride is not interchangeable with other terazosin impurities or even with its own free base form due to well-documented differences in chromatographic retention, stability profiles, and detection characteristics. Critical early-eluting impurities in terazosin show inadequate retention on standard C18 reversed-phase columns (even with 100% water), which historically forced pharmacopoeial methods to require two separate chromatographic runs totaling 90 minutes [1]. The dimer impurity's specific interaction with alternative stationary phases (e.g., pentafluorophenyl) is a key differentiator that enables single-run methods, while its dihydrochloride salt form confers distinct solubility and storage stability compared to the neutral free base [2]. Substitution with an uncharacterized or different salt form introduces quantifiable risk of retention time shifts, degraded resolution, and failed system suitability tests during regulatory submissions.

Quantitative Differentiators for Terazosin Dimer Impurity Dihydrochloride: Comparative Analytical and Stability Data


HPLC Retention and Method Efficiency: Pentafluorophenyl vs. C18 Column Performance

The dimer impurity is one of the critical compounds that exhibits insufficient retention on conventional C18 reversed-phase columns. A 2020 update to the European Pharmacopoeia method replaced the legacy dual-run C18 approach (90 min total analysis time) with a single pentafluorophenyl (PFP) stationary phase method achieving full resolution of all specified impurities, including the dimer, in under 20 minutes [1]. The dimer's aromatic quinazoline structure interacts favorably with the π-electron system of the PFP phase, a retention mechanism not available on C18 phases. This methodological advance was further refined in 2017 using high-pH-tolerant stationary phases and mass spectrometric peak tracking, reducing total analysis time from 90 min to under 5 min while maintaining resolution of all impurities [2].

HPLC method development impurity profiling pharmacopoeia modernization

Purity and Potency Specification: Dihydrochloride Salt vs. Free Base Comparators

The dihydrochloride salt form of the dimer impurity is supplied with a certified purity of ≥98% (by HPLC), with potency calculated as [100 − (Water content by KF)] × HPLC Purity / 100 [1]. This contrasts with the neutral free base form (Terazosin EP Impurity E, CAS 102839-00-9), for which solubility and purity data are frequently unavailable or less rigorously characterized [2]. The dihydrochloride salt's defined stoichiometry (C24H28N8O4·2HCl) and molecular weight (565.45 g/mol) provide unambiguous molar equivalence for quantitative analytical work, whereas the free base (MW 492.53 g/mol) introduces calculation complexity when preparing standard solutions for assay.

reference standard potency determination COA parameters

Long-Term Storage Stability: Validated -20°C Storage vs. Ambient or +4°C Alternatives

The dihydrochloride salt is recommended for long-term storage at -20°C in amber vials under inert atmosphere, with documented stability of up to 24 months when the vial is kept tightly sealed [1]. This contrasts with alternative terazosin impurities such as Impurity A (CAS 23680-84-4), which is typically shipped and stored at room temperature [2]. The requirement for -20°C storage of the dimer impurity reflects its greater susceptibility to thermal degradation or hygroscopicity, making it a critical differentiator for laboratories designing stability protocols and for procurement managers planning inventory shelf-life.

stability study storage condition reference standard management

Regulatory Traceability: USP/EP Reference Standard Equivalence

Terazosin dimer impurity dihydrochloride is officially recognized in pharmacopoeias as Terazosin EP Impurity E and USP Terazosin Related Compound C [1]. Suppliers offer this compound with full traceability to USP or EP primary standards, a feature that is not uniformly available for all terazosin impurities. For example, Terazosin Impurity A (IAT) reference standards are established primarily through independent synthesis and in-house validation, requiring additional qualification for pharmacopoeial alignment [2]. The dimer impurity's direct pharmacopoeial designation streamlines method transfer and regulatory acceptance.

pharmacopoeial standard traceability ANDA submission

Defined Application Scenarios for Terazosin Dimer Impurity Dihydrochloride Based on Comparative Evidence


Modernization of Terazosin Impurity Profiling for Regulatory Submission

Quality control laboratories seeking to replace the legacy Ph. Eur. dual-run C18 method (90 min total analysis) with a single-run, high-throughput method should procure the dihydrochloride salt of the dimer impurity for method development and validation. The compound's demonstrated retention on PFP or high-pH-tolerant stationary phases enables full impurity resolution in under 5–20 minutes [1][2]. This application directly leverages the retention time differentiation evidence established in Section 3 and is essential for ANDA filers updating analytical methods per the new Ph. Eur. monograph proposal (Pharmeuropa 32.2).

Calibration and System Suitability for Quantitative Impurity Testing

The dihydrochloride salt, with its defined stoichiometry (MW 565.45 g/mol) and certified purity (≥98%), is the preferred calibrant for preparing accurate standard solutions in HPLC-UV assays of terazosin API and finished dosage forms [1]. Its unambiguous molar equivalence eliminates the calculation complexity associated with the free base form (MW 492.53 g/mol), ensuring reliable quantification of the dimer impurity at specification limits during batch release testing.

Stability-Indicating Method Validation and Forced Degradation Studies

Given its documented storage sensitivity (requiring -20°C under inert atmosphere) [1], the dihydrochloride dimer impurity serves as a critical marker in forced degradation studies of terazosin drug substance and product. Its presence and stability profile are essential for establishing shelf-life specifications and for validating that analytical methods are stability-indicating as required by ICH Q2(R1). Procurement of the properly stored, high-purity standard ensures that degradation peaks are correctly assigned and quantified.

Pharmacopoeial Reference Standard Qualification and Method Transfer

For laboratories operating under EP or USP monographs, this compound provides direct traceability to the specified impurity (EP Impurity E / USP Related Compound C) [1]. This application is particularly relevant for contract research organizations (CROs) and contract manufacturing organizations (CMOs) transferring validated methods across sites or to regulatory partners, as it reduces the qualification burden compared to non-pharmacopoeial impurities like Impurity A, which require independent synthesis and validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terazosin dimer impurity dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.